molecular formula C22H20ClN5OS B2813493 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 573936-40-0

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Katalognummer: B2813493
CAS-Nummer: 573936-40-0
Molekulargewicht: 437.95
InChI-Schlüssel: SCUCGVQRKKSELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a pyrazolo-pyrimidine derivative featuring a thioacetamide linker and a mesityl (2,4,6-trimethylphenyl) substituent. The 4-chlorophenyl group at position 1 enhances lipophilicity, while the thioether linkage and mesityl-acetamide moiety likely influence steric and electronic interactions with biological targets.

Eigenschaften

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-13-8-14(2)20(15(3)9-13)27-19(29)11-30-22-18-10-26-28(21(18)24-12-25-22)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUCGVQRKKSELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol reagent, such as mesityl mercaptan, under nucleophilic substitution conditions to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-cancer and anti-inflammatory properties.

Medicine

In medicine, research is ongoing to explore its efficacy as a therapeutic agent. Its ability to interact with specific molecular targets makes it a potential candidate for treating diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications.

Wirkmechanismus

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Thioether Linkage: The target compound’s thioacetamide group is distinct from sulfur-containing analogs like thiazolo () or thieno () fused rings, which may alter conformational flexibility and binding kinetics.
  • Synthesis Efficiency : Yields vary widely (22–92%), influenced by reaction conditions. High-temperature PPA-mediated cyclizations () generally offer moderate yields, whereas nucleophilic substitutions () achieve higher efficiency.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is absent in the provided evidence, insights can be inferred from structurally related compounds:

Compound Class / Example ID Reported Activity Physicochemical Properties Reference ID
Pyrazolo[3,4-d]pyrimidines (General) Antitumor, kinase inhibition Moderate logP (2.5–4.0), low aqueous solubility
Thieno[3,2-d]pyrimidine hybrids Anticancer (cell cycle arrest) Enhanced π-π stacking due to fused thieno ring
Chromen-4-one derivatives (Example 41) Kinase inhibition (e.g., FLT3) High molecular weight (>500 Da), logP ~3.5
Benzo[d]thiazole derivatives (2u) Antiproliferative (IC50 < 1 μM in some) Improved solubility via ethoxyethyl chain

Key Comparisons :

  • Bioactivity : Fluorinated analogs (e.g., Example 53 ) show enhanced kinase affinity, suggesting that halogenation (as in the target’s 4-ClPh group) may similarly optimize target engagement.

Structural Modifications and Trends

  • Position 1 Substitutions: 4-Chlorophenyl (target) vs.
  • Position 4 Modifications :
    • Thioacetamide (target) vs. oxo () or amine (): Thioether linkages improve metabolic stability compared to esters or amides.
  • N-Mesitylacetamide : Unique to the target compound, this group may reduce off-target effects compared to simpler alkylamines (e.g., N-isopropyl in Example 53 ).

Biologische Aktivität

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
  • Molecular Formula: C20H21ClN6O3S
  • Molecular Weight: 460.94 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various kinases involved in cancer progression. The presence of a thioether linkage and a mesitylacetamide moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its role as an inhibitor of key signaling pathways involved in tumor growth. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and survival.

In Vitro Studies

Recent studies have demonstrated the anti-proliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines:

  • A549 (Lung Cancer): Compounds derived from this scaffold exhibited IC50 values ranging from 8.21 µM to 19.56 µM.
  • HCT-116 (Colon Cancer): Similar derivatives showed promising results with IC50 values around 19.56 µM against this cell line .

Apoptotic Induction

Flow cytometric analysis indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, suggesting a shift towards pro-apoptotic signaling pathways. For instance, compound 12b demonstrated an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating strong apoptotic potential .

Cell Cycle Arrest

Studies have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer properties. This effect is critical as it prevents cancer cells from proliferating uncontrollably.

Case Study 1: EGFR Inhibition

In a study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant. This highlights the potential of these compounds in overcoming resistance mechanisms commonly observed in cancer therapies .

Case Study 2: CDK Inhibition

Another research effort synthesized novel derivatives targeting CDK2. These compounds demonstrated significant inhibition against CDK2/cyclin A complexes, which are pivotal in cell cycle regulation. The study underscored the potential of pyrazolo[3,4-d]pyrimidines as selective CDK inhibitors with promising anti-cancer activity .

Data Summary Table

CompoundTargetIC50 (µM)Cell Line
Compound 12bEGFR WT0.016A549
Compound 12bEGFR T790M0.236A549
Compound 8CDK2Not specifiedHCT-116
Compound 10CDK2Not specifiedA549

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.